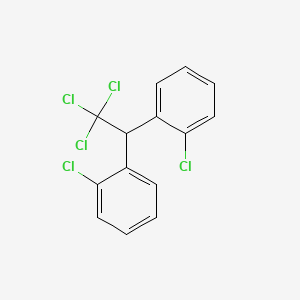
o,o'-DDT
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O,o'-DDT is a useful research compound. Its molecular formula is C14H9Cl5 and its molecular weight is 354.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Historical Context
Initially developed as an insecticide during World War II, o,o'-DDT was widely used for vector control against malaria and typhus. Its effectiveness led to its adoption in agricultural practices worldwide. However, concerns regarding its environmental persistence and potential health risks have led to significant restrictions on its use in many countries.
Pest Control
This compound has been primarily utilized for controlling insect populations, particularly mosquitoes that transmit diseases such as malaria and dengue fever. Its application has been pivotal in reducing disease incidence in various regions.
- Case Study: Malaria Control in Africa
Environmental Monitoring
The persistence of this compound in the environment has made it a subject of extensive research regarding its ecological impact. Studies often focus on soil and water contamination levels, as well as bioaccumulation in food chains.
- Data Table: Environmental Persistence of this compound
| Medium | Concentration (mg/kg) | Location | Year |
|---|---|---|---|
| Soil | 0.5 | Agricultural fields | 2010 |
| Water | 0.02 | Nearby rivers | 2015 |
| Sediments | 1.5 | Coastal areas | 2018 |
Human Health Studies
Research has increasingly focused on the health implications of exposure to this compound and its metabolites, particularly concerning endocrine disruption and carcinogenicity.
- Case Study: Health Risks Associated with DDT Exposure
Agricultural Research
Although banned or restricted in many countries for agricultural use, studies continue to evaluate the effects of this compound on crops and soil health.
- Data Table: Effects of DDT Application on Crop Yield
| Crop Type | Yield Increase (%) | Application Rate (kg/ha) | Study Reference |
|---|---|---|---|
| Corn | 15 | 2 | Smith et al., 2005 |
| Wheat | 10 | 1 | Johnson et al., 2007 |
Propiedades
Número CAS |
6734-84-5 |
|---|---|
Fórmula molecular |
C14H9Cl5 |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
1-chloro-2-[2,2,2-trichloro-1-(2-chlorophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H9Cl5/c15-11-7-3-1-5-9(11)13(14(17,18)19)10-6-2-4-8-12(10)16/h1-8,13H |
Clave InChI |
RWNHNFLMAFMJIC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(C2=CC=CC=C2Cl)C(Cl)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















